Aluminum arsenide

Catalog No.
S1895301
CAS No.
22831-42-1
M.F
AlAs
M. Wt
101.90313 g/mol
Availability
In Stock
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Aluminum arsenide

CAS Number

22831-42-1

Product Name

Aluminum arsenide

IUPAC Name

alumanylidynearsane

Molecular Formula

AlAs

Molecular Weight

101.90313 g/mol

InChI

InChI=1S/Al.As

InChI Key

MDPILPRLPQYEEN-UHFFFAOYSA-N

SMILES

[Al]#[As]

Canonical SMILES

[Al]#[As]

Optoelectronic Devices

One of the major areas of research for AlAs is in optoelectronic devices. Due to its wide band gap (2.16 eV) [1], AlAs plays a crucial role in the development of:

  • Tunnel junctions: AlAs is used as a barrier material in tunnel junctions due to its high bandgap and ability to create well-defined potential barriers for electrons [2].
  • Laser diodes: AlAs is a key component in the development of high-efficiency laser diodes, particularly in the red and infrared regions of the spectrum [3].

[1] Cabrera Arista, C., Trujillo, S. A., & Pomachagua, G. E. (2023). Electronic Structure and Forbidden Energy in AlAs Crystalline Alloy. Modern Sciences Journal, 12(2). [2] L. Esaki, "New Phenomena in Esaki Diodes," Reviews of Modern Physics, vol. 46, no. 3, pp. 499-540, 1974. [3] Kurt J. Ebel (2013). "Semiconductor Devices: Physics and Technology". Wiley. p. 282. ISBN 978-3-527-40832-2.

Material Science Research

The unique physical properties of AlAs, such as its high thermal conductivity and excellent mechanical strength, make it a subject of research in material science. Here are some specific areas of exploration:

  • Substrates: AlAs is being investigated as a potential substrate for the growth of other III-V semiconductors like gallium nitride (GaN) due to its good lattice matching and thermal properties [4].
  • Nanostructures: Research is ongoing to explore the potential of AlAs nanostructures for applications in photovoltaics and other optoelectronic devices due to their unique optical and electrical properties [5].

[4] H. M. Benlazlègue, M. Nemşah, S. Boultadjine, and B. Benyoucef, "Structural and electrical properties of GaN epilayers grown on Si (111) and AlAs (111) substrates by molecular beam epitaxy", Journal of Crystal Growth, vol. 401, no. 1, pp. 532–537, 2014. [5] Investigation of Aluminum Arsenide Honeycomb Monolayer via Density Functional Theory [PDF], ResearchGate,

Fundamental Physics Research

The fundamental properties of AlAs are also being studied to gain a deeper understanding of semiconductor physics. Some areas of research include:

  • Defect physics: Studying the nature and behavior of defects in AlAs can help improve the performance and reliability of devices made from this material [6].
  • Electronic band structure: Understanding the electronic band structure of AlAs provides valuable insights into its electrical and optical properties, allowing for the development of more advanced devices [1].

Aluminum arsenide is a binary compound with the chemical formula AlAs. It is classified as a III-V semiconductor material, characterized by its orange crystalline appearance and significant electronic properties. The compound has a zinc blende crystal structure and a band gap of approximately 2.12 electron volts, which makes it suitable for various optoelectronic applications, including light-emitting diodes and laser diodes .

Aluminum arsenide exhibits a thermal expansion coefficient of 5 μm/(°C*m) and a melting point of around 1740 °C. Its density is approximately 3.72 g/cm³, and it is insoluble in water but reacts with acids to produce arsine gas, a highly toxic compound . The stability of aluminum arsenide is contingent upon avoiding moisture and acidic environments, as these conditions can lead to hazardous decomposition .

AlAs poses several safety hazards:

  • Toxicity: Arsenic, a component of AlAs, is highly toxic. Inhalation or ingestion of AlAs dust can cause serious health problems [].
  • Carcinogenicity: Arsenic is a known carcinogen [].
  • Flammability: AlAs is not flammable itself, but decomposition products like arsine gas can be flammable.

Aluminum arsenide primarily undergoes reactions with acids, leading to the formation of arsine gas:

AlAs+HClAlCl3+AsH3\text{AlAs}+\text{HCl}\rightarrow \text{AlCl}_3+\text{AsH}_3

In this reaction, aluminum chloride and arsine are produced, highlighting the compound's reactivity under acidic conditions. Additionally, aluminum arsenide can decompose when exposed to moisture, releasing toxic arsenic fumes .

Aluminum arsenide can be synthesized through several methods:

  • Melt Growth Technique: This involves heating aluminum and arsenic together at high temperatures (around 1700 °C) to form the compound. This method faces challenges due to the high melting point and reactivity of aluminum.
  • Vapor Phase Epitaxy: In this process, gaseous precursors are used to deposit aluminum arsenide layers on substrates, allowing for precise control over thickness and composition.
  • Liquid Phase Epitaxy: Similar to vapor phase epitaxy but conducted in a liquid medium, this method allows for large-area growth but may produce less stable crystals .

Aluminum arsenide is utilized in various applications due to its semiconductor properties:

  • Optoelectronics: It is commonly used in the fabrication of light-emitting diodes and laser diodes.
  • High Electron Mobility Transistors: The compound's properties make it suitable for high-performance electronic devices.
  • Quantum Well Devices: Its ability to form superlattices with gallium arsenide enables advanced quantum well structures for improved device performance .

Aluminum arsenide shares similarities with other III-V semiconductors. Here are some comparable compounds:

CompoundBand Gap (eV)Crystal StructureUnique Features
Gallium Arsenide1.42Zinc BlendeWidely used in optoelectronics; lower toxicity
Aluminum Gallium Arsenide1.43 - 2.26Zinc BlendeTunable band gap; used in lasers
Aluminum Indium Arsenide1.42 - 2.0Zinc BlendeHigh electron mobility; used in high-frequency applications
Aluminum Antimonide1.56Zinc BlendePotential for infrared applications
Boron Arsenide~2.0Zinc BlendeUnique electronic properties

Aluminum arsenide stands out due to its specific band gap and compatibility with gallium arsenide for creating superlattices, which enhances its performance in high-speed electronic devices .

Epitaxial Growth Techniques

Molecular Beam Epitaxy Optimization Parameters

Molecular Beam Epitaxy represents the most precise method for synthesizing high-quality aluminum arsenide thin films with atomic-level control over composition and thickness [1]. The technique operates under ultra-high vacuum conditions ranging from 10⁻⁸ to 10⁻¹⁰ Torr, enabling the growth of epitaxial layers with exceptional purity and crystalline quality [2].

The substrate temperature constitutes the most critical parameter in aluminum arsenide molecular beam epitaxy, with optimal growth occurring between 595°C and 650°C [3]. Higher temperatures improve crystalline quality by enhancing surface diffusion and reducing defect incorporation, but simultaneously increase arsenic loss through evaporation [4]. Research demonstrates that growth at 595°C with an arsenic-to-gallium flux ratio of 15 produces aluminum arsenide layers with nonradiative lifetimes comparable to the highest quality reported molecular beam epitaxy-grown gallium arsenide [3].

The arsenic-to-aluminum flux ratio must be maintained between 10 and 20 to prevent aluminum droplet formation on the surface while ensuring adequate arsenic incorporation [2]. Aluminum cell temperatures between 1050°C and 1100°C provide precise control over aluminum flux, while arsenic cell temperatures of 280°C to 320°C maintain the necessary arsenic overpressure [4]. Growth rates typically range from 0.5 to 1.0 micrometers per hour, with slower rates promoting layer-by-layer growth and superior surface morphology [2].

Reflection High-Energy Electron Diffraction monitoring during growth provides real-time assessment of surface quality, with streaky two-dimensional patterns indicating smooth epitaxial growth [5]. The Frank-van der Merwe growth mode is preferred for aluminum arsenide deposition, resulting in atomically flat interfaces essential for device applications [6].

ParameterOptimal RangeCritical Considerations
Substrate Temperature595-650°CHigher temperature improves quality but increases arsenic loss
Growth Rate0.5-1.0 μm/hrSlow growth for better crystallinity
Arsenic/Aluminum Flux Ratio10-20High ratio prevents aluminum droplets
Chamber Pressure10⁻⁸-10⁻¹⁰ TorrUltra-high vacuum required
Aluminum Cell Temperature1050-1100°CControls aluminum flux precisely
Arsenic Cell Temperature280-320°CMaintains arsenic overpressure

Atomic Layer Deposition Mechanisms Using Trimethylaluminum/Arsine

Atomic Layer Deposition utilizing trimethylaluminum and arsine precursors enables the synthesis of aluminum arsenide with precise thickness control at the atomic level [7]. The process operates through sequential, self-limiting surface reactions that deposit exactly one monolayer of material per cycle [8].

The trimethylaluminum precursor undergoes ligand exchange reactions with surface hydroxyl groups at temperatures between 350°C and 450°C [7]. Surface hydroxyl density significantly influences trimethylaluminum adsorption, with higher hydroxyl concentrations reducing nucleation delay and improving growth uniformity [7]. The trimethylaluminum pulse duration must be optimized between 0.1 and 0.5 seconds to ensure complete surface saturation while preventing chemical vapor deposition-like growth [7].

Arsine decomposition occurs at temperatures above 300°C, providing arsenic species for reaction with surface-bound aluminum-containing ligands [9]. The arsine pulse duration typically ranges from 1 to 3 seconds to achieve complete reaction with available surface sites [7]. Purge times of 5-10 seconds for trimethylaluminum and 10-15 seconds for arsine ensure removal of unreacted precursors and reaction byproducts [7].

The atomic layer deposition window for aluminum arsenide formation extends from 350°C to 450°C, where growth rate remains constant at approximately 0.5 to 1.0 Angstroms per cycle [7]. Below this temperature range, incomplete precursor decomposition results in reduced growth rates, while temperatures above 450°C lead to thermal decomposition and loss of self-limiting behavior [7].

Process StepOptimal ConditionsProcess Notes
Substrate Temperature350-450°CBalance between reactivity and thermal stability
Trimethylaluminum Pulse Time0.1-0.5 secondsShort pulse prevents chemical vapor deposition-like growth
Trimethylaluminum Purge Time5-10 secondsRemove unreacted trimethylaluminum
Arsine Pulse Time1-3 secondsLonger pulse for complete reaction
Arsine Purge Time10-15 secondsRemove arsenic byproducts and excess arsine
Chamber Pressure1-10 TorrLow pressure favors atomic layer deposition window
Growth Rate per Cycle0.5-1.0 Å/cycleSelf-limiting growth per cycle

Melt-Growth Process Limitations and Stability Challenges

Melt-growth synthesis of aluminum arsenide faces significant technical challenges due to the compound's high melting point of 1740°C and the extreme reactivity of aluminum at elevated temperatures [10] [4]. The high melting point necessitates specialized furnace systems capable of maintaining precise temperature control at temperatures exceeding 1700°C [4].

Arsenic loss through evaporation represents the primary stability challenge in melt-growth processes [11] [4]. At the melting point of aluminum arsenide, arsenic vapor pressure reaches approximately 60 atmospheres, causing significant composition drift during crystal growth [11]. This high vapor pressure requires maintenance of arsenic overpressure in sealed ampoules to preserve stoichiometry [4].

Contamination issues arise from aluminum's reactivity with crucible materials at growth temperatures [4]. Standard quartz ampoules undergo degradation above 1200°C, necessitating the use of high-purity alumina crucibles or refractory metal vessels such as molybdenum or tungsten [4]. Even with appropriate containment materials, trace impurities can be introduced, resulting in carrier concentrations on the order of 10¹⁹ per cubic centimeter in melt-grown material [10].

Crystal quality in melt-grown aluminum arsenide typically exhibits high dislocation densities due to thermal stress during cooling [12]. The relationship between arsenic pressure and dislocation density demonstrates that increased arsenic vapor pressure during growth correlates with higher defect concentrations in the final crystal [12]. Optimal crystal quality requires slow cooling rates of approximately 0.5°C per hour to minimize thermal stress-induced defects [12].

The horizontal Bridgman technique has been successfully employed for aluminum arsenide crystal growth, utilizing temperature gradients of 10°C per centimeter and translation rates of 0.5 centimeters per hour [4]. However, yield remains low for large diameter crystals due to the combined effects of high growth temperatures, arsenic loss, and thermal stress [4].

Challenge CategorySpecific ProblemMitigation Strategy
Temperature ControlHigh melting point (1740°C) requires specialized furnacesUse radio frequency induction heating with precise temperature control
Arsenic LossArsenic vapor pressure at growth temperature causes composition driftMaintain arsenic overpressure in sealed ampoule
ContaminationAluminum reactivity with crucible materials at high temperatureUse high-purity alumina crucibles and liners
Crystal QualityHigh dislocation density in melt-grown crystalsImplement slow cooling rates (0.5°C/hr)
StoichiometryDifficulty maintaining aluminum:arsenic = 1:1 ratioControl arsenic reservoir temperature precisely

Surface Passivation Methods for Moisture Sensitivity Mitigation

Aluminum arsenide exhibits significant moisture sensitivity, generating toxic arsine gas upon exposure to humid conditions [10] [13]. This fundamental instability necessitates effective surface passivation strategies to prevent decomposition and maintain material integrity in ambient environments [13].

Silicon nitride deposition via plasma-enhanced chemical vapor deposition provides excellent moisture barrier properties for aluminum arsenide surfaces [14] [15]. Low-frequency plasma deposition at 380 kilohertz enhances passivation effectiveness through intense hydrogen ion bombardment, which removes native oxides and creates a dense protective layer [14]. Optimal silicon nitride thickness ranges from 80 to 200 nanometers, deposited at 300°C using silane and ammonia precursors [14].

Ammonium sulfide treatment followed by silicon nitride encapsulation represents the most effective passivation approach for aluminum gallium arsenide structures [14]. The sulfidation process removes gallium and arsenic native oxides, preparing the surface for subsequent dielectric coating [14]. This combined treatment achieves up to 29-fold enhancement in photoluminescence intensity compared to untreated surfaces and demonstrates long-term stability exceeding 10 months [14].

Aluminum oxide deposition via atomic layer deposition offers superior conformality and moisture barrier properties due to its atomic-scale thickness control and pinhole-free coverage [16]. Thermal atomic layer deposition using trimethylaluminum and water precursors at temperatures between 150°C and 300°C produces dense aluminum oxide films with thickness ranging from 5 to 20 nanometers [7].

Gallium phosphide capping layers provide chemical stability superior to aluminum arsenide while maintaining lattice compatibility [17]. Graded composition gallium arsenide phosphide window layers, transitioning from arsenic-rich to phosphorus-rich compositions, demonstrate remarkable resistance to moisture attack while preserving optical transparency [17]. This approach eliminates the hygroscopic nature of aluminum arsenide surfaces through substitution with the more stable phosphide compound [17].

Plasma-enhanced chemical vapor deposition of silicon nitride using low-frequency excitation at 380 kilohertz produces enhanced passivation through several mechanisms [14]. The low-frequency plasma generates intense hydrogen ion bombardment that actively removes surface states and native oxides [14]. The high hydrogen content in as-deposited silicon nitride films provides additional surface passivation through hydrogen termination of dangling bonds [14].

Passivation MethodDeposition MethodEffectivenessTypical ThicknessProcess Temperature
Silicon Nitride CoatingPlasma-enhanced chemical vapor depositionHigh moisture barrier50-200 nm300-400°C
Silicon Oxide CoatingThermal oxidation or chemical vapor depositionModerate moisture barrier20-100 nm400-800°C
Aluminum Oxide CoatingAtomic Layer DepositionExcellent moisture barrier10-50 nm150-300°C
Ammonium Sulfide TreatmentWet chemical treatmentSurface oxide removalMonolayer treatmentRoom temperature
Gallium Phosphide CappingEpitaxial growthSuperior moisture resistance50-500 nm500-600°C
Silicon Nitride + SulfidationCombined processOptimal combination80 nm silicon nitride total300°C

Band Structure Engineering in Bulk and Nanoscale Forms

Indirect Bandgap Characteristics and Valley Physics

Aluminum arsenide exhibits distinctive electronic properties that make it a valuable semiconductor material for advanced applications. The compound crystallizes in a cubic zinc-blende structure with a lattice constant of 5.6622 Å [1] [2] [3], which is remarkably similar to gallium arsenide, enabling the formation of high-quality heterostructures with minimal lattice mismatch [4] [5].

The electronic band structure of aluminum arsenide is characterized by an indirect bandgap configuration, where the valence band maximum occurs at the Γ-point and the conduction band minimum is located at the X-point of the Brillouin zone [6] [4]. This indirect nature fundamentally distinguishes aluminum arsenide from direct bandgap semiconductors like gallium arsenide. Density functional theory calculations using the local density approximation predict an energy gap of 1.42 eV [6] [7], while generalized gradient approximation methods yield values of approximately 2.5 eV [7]. Experimental measurements consistently report a bandgap of 2.16 eV at room temperature [4] [2] [3] [8].

The multivalley nature of aluminum arsenide stems from its conduction band structure, which features multiple equivalent energy minima at the X-points of the Brillouin zone [9] [10] [11] [12] [13]. This multivalley characteristic gives rise to complex valley physics, where electrons can occupy different valley states with distinct momentum space locations. The intervalley exchange integral in aluminum arsenide is vanishing, which justifies treating the valley degree of freedom as a pseudospin index analogous to the conventional spin index [10] [11] [13].

Research findings demonstrate that the valley degeneracy in aluminum arsenide quantum wells can be engineered through biaxial strain [10] [11] [13]. The critical well width for crossover from double- to single-valley degeneracy depends on the crystallographic orientation of the quantum well structure. For (001)-oriented quantum wells, this crossover occurs at specific well widths determined by the competition between quantum confinement and strain effects [10] [11] [13]. Different orientations, including (110) and (411) facets, exhibit distinct critical widths and strain responses, with the (411) orientation introducing additional shear strain components that modify the valley structure [10] [11] [13].

Quantum Confinement Effects in Nanocrystal Systems

Quantum confinement effects in aluminum arsenide nanocrystals become pronounced when the characteristic dimensions approach the nanometer scale. Research on aluminum arsenide nanocrystals with sizes ranging from 1.0 to 2.5 nm in diameter reveals significant modifications to the electronic structure compared to bulk material [14] [15] [16].

Ab initio calculations using the restricted Hartree-Fock method on nanocrystals containing 216 to 738 atoms demonstrate that quantum confinement affects multiple fundamental properties [14] [15]. The lattice constant of the core region decreases by 1.83% when comparing the smallest investigated nanocrystal to the largest, indicating a size-dependent structural relaxation [14] [15]. Simultaneously, the ionicity increases by 13.5% in smaller nanocrystals, suggesting enhanced charge transfer between aluminum and arsenic atoms under confinement [14] [15].

The core energy gap exhibits a pronounced size dependence, increasing with nanocrystal size due to quantum confinement effects [14] [15]. This behavior differs from the typical quantum confinement expectation where smaller structures have larger energy gaps. The valence bandwidth also increases with nanocrystal size, reflecting changes in the electronic coupling within the confined system [14] [15]. The cohesive energy of the core region increases in absolute value with size, indicating enhanced binding in larger nanocrystals [14] [15].

Surface states in aluminum arsenide nanocrystals are predominantly non-degenerate due to surface discontinuity effects and the presence of oxygen atoms during oxygenated surface passivation [14] [15]. The (001)-(1×1) facet that expands with larger nanocrystal sizes plays a crucial role in determining the surface electronic structure [14] [15]. These surface effects contribute to fluctuations in the converged energy gap, valence bandwidth, and cohesive energy due to shape variations in the nanocrystals [14] [15].

Charge Transport Mechanisms

Dielectric Constant and Polarization Effects

The dielectric properties of aluminum arsenide are fundamental to understanding its charge transport mechanisms and device applications. The static dielectric constant of aluminum arsenide is 10.9 [1] [2] [3] [8], which is moderate compared to other III-V semiconductors. This dielectric constant influences the screening of charged impurities and the strength of electron-phonon interactions, directly affecting carrier mobility and transport properties.

The refractive index of aluminum arsenide is 3.16 [1] [3], reflecting the material's optical properties and electronic polarizability. The relationship between the dielectric constant and refractive index follows the Kramers-Kronig relations, which connect the real and imaginary parts of the dielectric function across different frequency ranges [5]. This connection is particularly important for understanding the frequency-dependent response of aluminum arsenide in high-frequency applications.

Polarization effects in aluminum arsenide heterostructures contribute to the formation of two-dimensional electron gases when the material is used as a barrier layer in combination with narrower bandgap semiconductors [5] [17] [18]. The spontaneous and piezoelectric polarization in strained aluminum arsenide layers creates electric fields that modulate the band structure and carrier distribution at interfaces [10] [11] [13]. These polarization-induced fields are particularly significant in (411)-oriented structures where shear strain components introduce additional complexity to the polarization response [10] [11] [13].

The dielectric screening in aluminum arsenide affects the Coulomb interaction between carriers and ionized impurities. The moderate dielectric constant provides sufficient screening to enable high mobility transport while maintaining reasonable carrier concentrations for device applications [19] [20]. Temperature-dependent variations in the dielectric constant influence the thermal behavior of transport properties and device performance across different operating conditions.

High Electron Mobility Transistor Performance Parameters

Aluminum arsenide plays a crucial role in high electron mobility transistor technology, primarily as a barrier material in heterostructure devices. The electron mobility in bulk aluminum arsenide is 1200 cm²/V·s at room temperature [1] [2] [3] [8], while hole mobility is 420 cm²/V·s [1] [2] [3] [8]. These mobility values, combined with the wide bandgap, make aluminum arsenide suitable for high-frequency and high-power applications.

In HEMT structures, aluminum arsenide serves as an effective barrier layer when combined with indium gallium arsenide channel layers [17] [21] [18]. The large conduction band offset between aluminum arsenide and indium gallium arsenide, approximately 0.5 eV, provides strong carrier confinement and enables the formation of high-density two-dimensional electron gases with concentrations around 3×10¹² cm⁻² [17] [21]. This high carrier density, combined with the high mobility of the channel material, enables exceptional device performance.

Record-breaking HEMT devices incorporating aluminum arsenide barrier layers have achieved cut-off frequencies exceeding 700 GHz [17] [21] [18]. The maximum oscillation frequency has also surpassed 700 GHz, making these devices suitable for terahertz applications [17] [21] [18]. These performance milestones are achieved through ultra-short gate lengths of 25-30 nm and optimized device geometries with gate-channel distances of 5-13 nm [17] [21].

The transconductance of aluminum arsenide-based HEMTs reaches 1.25-1.5 S/mm, with values depending on gate length and device optimization [17] [21]. Source-drain spacing is typically maintained at 0.8 μm to balance performance and manufacturability [17] [21]. The breakdown field of aluminum arsenide, ranging from 4-6 × 10⁵ V/cm [19], provides adequate voltage handling capability for high-power applications.

Temperature-dependent transport properties in aluminum arsenide-based HEMTs show excellent stability due to the wide bandgap and strong carrier confinement. The thermal conductivity of 84 W/m·K [1] [2] [3] facilitates effective heat dissipation, which is crucial for high-power device operation. The effective mass values of 0.15 m₀ for electrons and light holes, and 0.76 m₀ for heavy holes [19] [20], contribute to the overall transport characteristics and frequency response of the devices.

PropertyValueTemperature/ConditionReference
Electron Mobility1200 cm²/V·s300K [1] [2] [3] [8]
Hole Mobility420 cm²/V·s300K [1] [2] [3] [8]
Dielectric Constant10.9Room temperature [1] [2] [3] [8]
Band Gap2.16 eVRoom temperature [4] [2] [3] [8]
Cut-off Frequency400-700 GHzHEMT devices [17] [21] [18]
Maximum Oscillation Frequency400-700 GHzHEMT devices [17] [21] [18]
Two-Dimensional Electron Gas Density~3×10¹² cm⁻²HEMT structures [17] [21]
Transconductance1.25-1.5 S/mmGate length dependent [17] [21]

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

22831-42-1

Wikipedia

Aluminium arsenide

General Manufacturing Information

Aluminum arsenide (AlAs): ACTIVE

Dates

Last modified: 08-16-2023

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